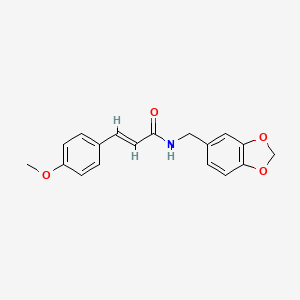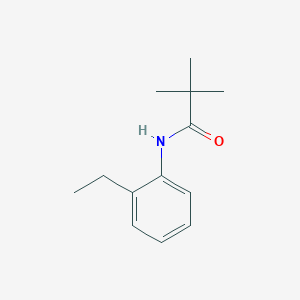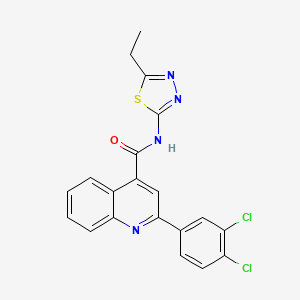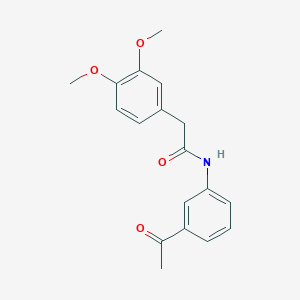![molecular formula C21H19N3O4 B3882143 N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide](/img/structure/B3882143.png)
N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide
Overview
Description
N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-acetyl-3-bromofuran.
Hydrazinylidene Formation: The hydrazinylidene moiety is introduced through the reaction of hydrazine derivatives with suitable aldehydes or ketones.
Coupling Reactions: The final step involves coupling the furan ring with the hydrazinylidene and phenyl groups under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide exerts its effects involves binding to specific molecular targets. This can include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring with a hydrazinylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[(E)-N-[(2-hydroxy-2-phenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(23-24-21(27)19(25)15-7-3-2-4-8-15)16-9-5-10-17(13-16)22-20(26)18-11-6-12-28-18/h2-13,19,25H,1H3,(H,22,26)(H,24,27)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKUWNRJHSYPQ-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3882060.png)
![ETHYL 2-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3882064.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B3882067.png)
![3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B3882069.png)


![N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B3882089.png)
![Propyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3882101.png)
![2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3882105.png)
METHANONE](/img/structure/B3882117.png)

![3-(2-{4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B3882123.png)
![4-fluoro-N-[2-(3-methoxy-1-piperidinyl)-2-oxoethyl]-3-methylbenzenesulfonamide](/img/structure/B3882156.png)

